
Lupulone
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del gadopentetato dimeglumina implica la complejación de iones de gadolinio con ácido dietilentriaminopentaacético. La reacción normalmente ocurre en una solución acuosa bajo condiciones controladas de pH para asegurar la formación completa del complejo. El producto resultante se purifica luego y se convierte en su forma de sal de dimeglumina para mejorar su solubilidad y estabilidad .
Métodos de Producción Industrial: La producción industrial de gadopentetato dimeglumina sigue una ruta sintética similar pero a mayor escala. El proceso involucra el control preciso de las condiciones de reacción, incluyendo temperatura, pH y concentración de reactivos, para asegurar un alto rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares requeridos para uso médico .
Análisis De Reacciones Químicas
Tipos de Reacciones: El gadopentetato dimeglumina principalmente experimenta reacciones de complejación debido a la presencia del ion gadolinio y el agente quelante. No suele participar en reacciones de oxidación, reducción o sustitución bajo condiciones normales .
Reactivos y Condiciones Comunes: Los reactivos principales involucrados en la síntesis del gadopentetato dimeglumina son el cloruro de gadolinio y el ácido dietilentriaminopentaacético. La reacción se lleva a cabo en un medio acuoso con control cuidadoso del pH para asegurar la formación del complejo deseado .
Principales Productos Formados: El principal producto formado a partir de la reacción es el gadopentetato dimeglumina, que es un complejo estable de gadolinio y ácido dietilentriaminopentaacético. El producto se suele aislar como un sólido blanco a blanquecino .
Aplicaciones Científicas De Investigación
Antibacterial Properties
Lupulone exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus, Mycobacterium tuberculosis, and Propionibacterium acnes.
Minimum Inhibitory Concentrations (MIC)
The effectiveness of this compound against various bacteria is quantified through Minimum Inhibitory Concentration (MIC) values:
Bacteria | MIC (μg/ml) at pH 5-6 | MIC (μg/ml) at pH 7-8 |
---|---|---|
Staphylococcus aureus | 1.56 | 25 |
Mycobacterium tuberculosis | 15 | 25 |
Mycobacterium phlei | 40 | 50 |
Propionibacterium acnes | Not specified | Not specified |
This compound's antibacterial efficacy is enhanced at lower pH levels, demonstrating its potential for therapeutic applications in treating infections caused by resistant bacterial strains .
Antiangiogenic Effects
This compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels—a critical process in tumor growth and metastasis.
Anticancer Activity
This compound's potential as an anticancer agent has been explored extensively, particularly concerning colon cancer.
Chemopreventive Effects
Studies indicate that this compound can induce apoptosis in colon cancer cells by activating death receptor signaling pathways. In a rat model, treatment with this compound resulted in:
- A 30% to 50% reduction in preneoplastic lesions.
- A 70% to 80% decrease in tumor formation compared to control groups.
These findings suggest that this compound may be effective in preventing colon cancer development and warrant further clinical trials .
Case Studies and Research Insights
- Antibacterial Efficacy : A study highlighted the strong inhibitory effect of this compound against M. tuberculosis, emphasizing its potential as a natural antibiotic alternative.
- Angiogenesis Inhibition : Research demonstrated that this compound could disrupt the angiogenic switch necessary for tumor development, showcasing its dual role as both an antiangiogenic and anticancer agent.
- Colon Cancer Prevention : The significant reduction in preneoplastic lesions in animal models supports the hypothesis that this compound could play a role in dietary interventions aimed at cancer prevention.
Mecanismo De Acción
El mecanismo de acción del gadopentetato dimeglumina se basa en el comportamiento de los protones cuando se colocan en un campo magnético fuerte. El ion gadolinio en el complejo altera las propiedades magnéticas de las moléculas de agua cercanas, lo que mejora el contraste de las imágenes de resonancia magnética. Este efecto se debe principalmente a la influencia del gadolinio en la densidad de protones y la dinámica de relajación de protones, incluyendo los tiempos de relajación espín-red (T1) y espín-espín (T2) .
Comparación Con Compuestos Similares
El gadopentetato dimeglumina es similar a otros agentes de contraste basados en gadolinio, como el gadobenato dimeglumina y el gadoxetato disódico. Es único en su agente quelante específico, ácido dietilentriaminopentaacético, que proporciona propiedades distintas en términos de solubilidad, estabilidad y eficacia de imagen. Otros compuestos similares incluyen el gadoteridol y el gadobutrol, que también sirven como agentes de contraste de resonancia magnética pero difieren en su estructura química y propiedades farmacocinéticas .
Actividad Biológica
Lupulone, a bitter acid derived from the hop plant Humulus lupulus, has garnered significant attention for its diverse biological activities. This article discusses the various effects of this compound, including its antiangiogenic, antibacterial, and cytotoxic properties, supported by case studies and research findings.
1. Antiangiogenic Properties
This compound has demonstrated potent antiangiogenic effects, which are crucial in cancer prevention and treatment. A study conducted on human umbilical vein endothelial cells (HUVEC) revealed that this compound inhibited cell proliferation and migration in a concentration-dependent manner.
Key Findings:
- Inhibition of Proliferation: At concentrations ranging from 2.5 to 50 µg/ml, this compound inhibited HUVEC proliferation by up to 100% at the highest concentration tested. Specifically, a 41% reduction was observed at 2.5 µg/ml, reaching 75% at 10 µg/ml .
- Reduction of Capillary Formation: In Matrigel assays, this compound significantly reduced the formation of capillary-like structures. At 5 µg/ml, there was a 60% inhibition of closed structures, increasing to complete inhibition at 50 µg/ml .
Table 1: Effects of this compound on HUVEC Proliferation and Migration
Concentration (µg/ml) | Proliferation Inhibition (%) | Migration Inhibition (%) |
---|---|---|
2.5 | 41 | - |
10 | 75 | - |
20 | - | 61 |
30 | - | 78 |
50 | ~100 | - |
2. Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Research has shown that this compound disrupts bacterial cell membranes leading to cell death.
Mechanism of Action:
- Membrane Disruption: this compound interferes with the phosphoenolpyruvate (PEP) system in Gram-positive bacteria, causing membrane leakage which inhibits respiration and protein synthesis .
- Specific Pathogens: Studies have confirmed its effectiveness against pathogens such as Clostridium perfringens and Helicobacter pylori, highlighting its potential as a therapeutic agent for gastrointestinal infections .
3. Cytotoxic Effects
This compound has been investigated for its cytotoxic effects on cancer cells. A study demonstrated its chemopreventive efficacy in a rat model of colon carcinogenesis.
Research Findings:
- Colon Carcinogenesis Model: In this model, this compound administration led to reduced tumor incidence and size, suggesting its potential role in cancer prevention .
- Radical Scavenging Activity: this compound also exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
-
Colon Cancer Prevention Study:
- Objective: To evaluate the chemopreventive effects of this compound.
- Method: Rats were administered this compound prior to exposure to carcinogens.
- Results: Significant reduction in tumor formation was observed compared to controls.
- Antibacterial Efficacy Study:
Propiedades
IUPAC Name |
3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6/h9,11-12,19,28-29H,10,13-15H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDULPZJLTZEFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875553 | |
Record name | Lupulon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468-28-0 | |
Record name | Lupulon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lupulon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dihydroxy-2,6,6-tris(3-methylbuten-2-yl)-4-(3-methyl-1-oxobutyl)cyclohexa-2,4-dien-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUPULON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7425USG94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lupulone induce apoptosis in cancer cells?
A1: this compound demonstrates anticancer activity by triggering apoptosis through both extrinsic and intrinsic pathways. In SW480 colon cancer cells, this compound activates TRAIL death receptors (DR4/DR5), initiating both the extrinsic pathway via caspase-8 activation and the intrinsic pathway by disrupting mitochondrial membrane potential and releasing cytochrome c, leading to caspase-9 and -3 activation []. In TRAIL-resistant SW620 metastatic colon cancer cells, this compound restores TRAIL sensitivity and activates the extrinsic apoptotic pathway primarily through DR4/DR5 and the caspase-8/caspase-3 cascade [].
Q2: What role does p53 play in this compound-induced apoptosis?
A2: Interestingly, this compound's interaction with p53 differs between colon adenocarcinoma cells (SW480) and their derived metastatic cells (SW620) [, ]. In SW620 cells, this compound upregulates p53 gene expression and promotes its nuclear cloistering, leading to activation of the TRAIL death receptor pathway and apoptosis. Conversely, in SW480 cells, this compound causes p53 translocation to the cytoplasm, where it upregulates antiapoptotic proteins like Bcl-2 and Mcl-1, promoting cell survival.
Q3: Does this compound affect other signaling pathways in cancer cells?
A3: Research shows that this compound interacts with various signaling pathways:
- p38 MAPK: In SW620 cells, this compound activates p38 MAPK, which is crucial for p53 and DR4/DR5 upregulation, ultimately contributing to apoptosis [].
- ERK and JNK: While this compound activates ERK in SW480 cells, potentially contributing to cell survival mechanisms, JNK doesn't seem to play a significant role in this compound-mediated apoptosis in these cells [].
- NF-κB: this compound activates NF-κB in SW620 cells, potentially promoting mitochondrial stabilization and influencing cell survival [].
Q4: Beyond apoptosis, what other mechanisms contribute to this compound's anticancer activity?
A4: Studies suggest that this compound also induces autophagy in prostate cancer cells []. This process, marked by increased LC3II formation, may play a dual role, acting as a protective mechanism against cell death or contributing to cell death depending on the cellular context. The interplay between apoptosis and autophagy in this compound-treated cells requires further investigation.
Q5: How does this compound exert its antimicrobial effects?
A5: this compound exhibits bacteriostatic activity, primarily against Gram-positive bacteria, attributed to its ionophore properties []. It disrupts the proton gradient across bacterial cell membranes, interfering with nutrient uptake and hindering bacterial growth []. This compound's efficacy against Clostridium perfringens in the chicken intestinal tract has been specifically investigated [, , ].
Q6: Does this compound affect angiogenesis?
A6: this compound demonstrates antiangiogenic properties by inhibiting human umbilical vein endothelial cell (HUVEC) proliferation, chemotaxis, and the formation of capillary-like structures in vitro []. In vivo studies in mice confirmed its ability to reduce new blood vessel formation, highlighting its potential as a chemopreventive agent [].
Q7: What is the molecular formula and weight of this compound?
A7: this compound (C26H38O4) has a molecular weight of 414.58 g/mol.
Q8: What spectroscopic data are available for this compound?
A8: this compound's structure has been extensively characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: NMR studies, including 1H, 13C{1H}, COSY, HSQC, and HMBC, have been crucial in elucidating this compound's structure and tautomeric forms []. Notably, the first 2D INADEQUATE spectrum of this compound provided comprehensive chemical shift assignments for all carbon atoms [].
- X-ray Crystallography: Single X-ray crystallographic data provided definitive evidence for the structure of this compound's major tautomer in polar media [].
- UV-Vis Spectroscopy: UV-Vis spectroscopy is routinely employed for the detection and quantification of this compound, often in conjunction with chromatographic techniques like HPLC [, , , , ].
Q9: What is known about this compound's stability?
A9: this compound, like other hop bitter acids, is susceptible to oxidation, especially upon exposure to light, heat, and oxygen [, ]. This instability poses challenges for its storage and utilization.
Q10: What materials are compatible with this compound?
A10: While specific material compatibility data for this compound are limited in the provided research, its use in various formulations suggests compatibility with:
- Polymers: this compound has been investigated as a potential stabilizer for starch and guar polymers in drilling and fracturing fluids, suggesting compatibility with these materials [].
- Lipids: this compound has been successfully encapsulated in lecithin-based nanoliposomes, indicating compatibility with this lipid-based delivery system [].
Q11: What are the potential applications of this compound?
A11: this compound's diverse biological activities make it a promising candidate for various applications, including:
- Cancer Therapy: this compound's ability to induce apoptosis and inhibit angiogenesis in vitro and in vivo makes it a potential candidate for cancer therapy [, , , , , , , , , , ].
- Antibacterial Agent: this compound's bacteriostatic activity, particularly against Gram-positive bacteria, makes it a potential alternative to conventional antibiotics, especially for gastrointestinal infections [, , , , ].
- Food Preservation: this compound's antimicrobial properties have led to its exploration as a natural preservative in the food industry [].
- Pharmaceutical Formulations: Encapsulation of this compound in nanoliposomes demonstrates its potential for incorporation into pharmaceutical formulations to enhance its stability, solubility, and bioavailability [].
Q12: What strategies can be employed to improve this compound's stability?
A12: this compound's susceptibility to oxidation necessitates strategies to enhance its stability. Potential approaches include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.